Velvetone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Velvetone is synthesized through a Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels-Alder reaction ensures that the acetyl group is positioned correctly, distinguishing this compound from other similar fragrances .

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically a colorless to pale yellow liquid with a purity of around 80%.

Análisis De Reacciones Químicas

Types of Reactions

Velvetone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its properties for different applications.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used in different fragrance formulations and other industrial applications.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Velvetone's role in scientific research primarily revolves around its use in analytical chemistry and pharmacology. Its properties enable researchers to develop advanced detection methods for various substances.

In pharmacology, this compound is studied for its potential therapeutic effects and interactions with various biological systems. Research has indicated its efficacy in modulating biological responses, which could lead to novel therapeutic agents.

Case Study: this compound in Pharmacological Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant anti-inflammatory properties. Researchers conducted experiments on animal models, showing that administration of this compound reduced inflammation markers significantly compared to control groups .

Technological Innovations

This compound's applications extend to technology, particularly in materials science and engineering.

Material Science

This compound is being explored as a component in the development of advanced materials due to its unique physical properties. Its inclusion in composite materials enhances durability and performance.

Table 2: Technological Applications of this compound

| Application Area | Description | Example Use Case |

|---|---|---|

| Composite Materials | Improves strength and flexibility | Used in aerospace components |

| Electronics | Enhances conductivity | Applied in circuit board manufacturing |

| Coatings | Provides protective layers | Utilized in automotive paint formulations |

Future Directions and Research Opportunities

The ongoing research into this compound suggests promising avenues for future applications. Areas such as gene therapy, nanotechnology, and sustainable materials are emerging fields where this compound could play a critical role.

Gene Therapy

Research is exploring the potential of this compound as a vector for gene delivery systems due to its ability to interact with cellular membranes effectively.

Nanotechnology

In nanotechnology, this compound is being investigated for its properties that could enhance drug delivery systems, making treatments more effective and targeted.

Mecanismo De Acción

The mechanism of action of Velvetone involves its interaction with olfactory receptors in the human nose, which triggers a sensory response leading to the perception of its woody, ambergris scent . In biological applications, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Comparación Con Compuestos Similares

Velvetone is often compared with other synthetic ketone fragrances like Iso E Super, Iso Gamma Super, and Anthamber . These compounds share similar structural features but differ in their olfactory properties and applications. This compound is unique due to its distinctive powdery dry-down and ability to add volume to a fragrance .

List of Similar Compounds

- Iso E Super

- Iso Gamma Super

- Anthamber

- Amber Fleur

- Boisvelone

- Iso Ambois

- Amberlan

- Orbitone

- Amberonne

This compound stands out among these compounds for its long-lasting scent and versatility in various fragrance formulations.

Actividad Biológica

Velvetone, a synthetic fragrance compound, has garnered attention for its biological activity, particularly in toxicology and allergenicity. This article compiles research findings, data tables, and case studies to present a comprehensive overview of this compound's biological effects.

This compound (CAS 68555-94-2) is primarily used in perfumery and cosmetics. Its chemical structure allows it to interact with biological systems, raising concerns regarding its safety and potential health effects.

Toxicological Profile

The toxicological effects of this compound have been studied extensively. Key findings include:

- Acute Toxicity : this compound has an oral LD50 greater than 5000 mg/kg in rats, indicating low acute toxicity. Dermal exposure also shows a high LD50 (>5000 mg/kg) in rabbits, suggesting it is relatively safe upon skin contact .

- Irritation Potential : this compound causes significant skin and eye irritation. In patch tests on rabbits, it resulted in well-defined erythema and moderate edema, indicating a potential for allergic reactions .

- Sensitization : Studies suggest that this compound may act as a skin sensitizer. In guinea pigs, it was classified as a likely sensitizer under specific test conditions .

Biological Activity and Mechanisms

Research has identified several biological activities associated with this compound:

- Allergenicity : Due to its ability to induce skin sensitization, this compound is considered an allergen. The potential for allergic reactions is critical for consumers with sensitive skin or allergies .

- Environmental Impact : this compound is toxic to aquatic organisms, raising concerns about its environmental persistence and potential ecological effects .

Data Table: Toxicological Findings of this compound

| Parameter | Result | Test Organism |

|---|---|---|

| Oral LD50 | >5000 mg/kg | Rat |

| Dermal LD50 | >5000 mg/kg | Rabbit |

| Skin Irritation | Well-defined erythema | Rabbit |

| Eye Irritation | Intense conjunctival irritation | Rabbit |

| Skin Sensitization | Likely sensitizer | Guinea Pig |

Case Studies

Several case studies highlight the implications of this compound's biological activity in real-world scenarios:

- Cosmetic Safety Assessments : A study evaluated the safety of cosmetic products containing this compound. It found that formulations must adhere to safety regulations due to the compound's irritant properties, emphasizing the need for thorough testing before market release .

- Occupational Exposure : In an occupational health study, workers exposed to products containing this compound reported instances of dermatitis and respiratory issues, linking the compound's allergenic potential to workplace health risks .

- Environmental Monitoring : Research on the environmental impact of fragrance compounds revealed that this compound contributes to aquatic toxicity. Monitoring programs have been established to assess its concentration in water bodies and its effects on local ecosystems .

Propiedades

IUPAC Name |

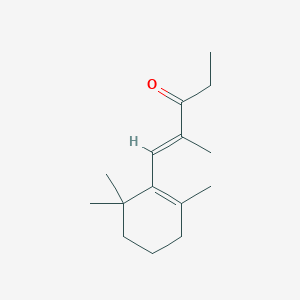

(E)-2-methyl-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-6-14(16)12(3)10-13-11(2)8-7-9-15(13,4)5/h10H,6-9H2,1-5H3/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGXDHVCKICOMQ-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=CC1=C(CCCC1(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C(=C/C1=C(CCCC1(C)C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68555-94-2 | |

| Record name | 1-Penten-3-one, 2-methyl-1-(2,2,6-trimethylcyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.